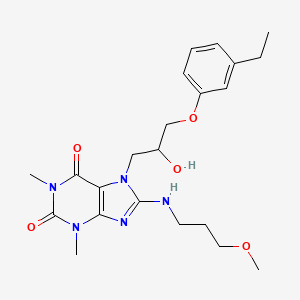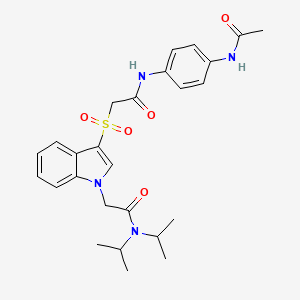
5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, 5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine, is a fluorinated pyrimidine derivative. Fluorinated compounds are often explored in medicinal chemistry due to their potential pharmacokinetic benefits and ability to modulate biological activity. Piperazine and pyrimidine moieties are common in drug design, as they can confer selectivity and affinity for various biological targets, including receptors and enzymes .
Synthesis Analysis
The synthesis of related fluorinated piperazine-pyrimidine compounds involves various strategies. For instance, a practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved through a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, demonstrating the feasibility of synthesizing such compounds efficiently . Another study reported the synthesis of a 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which involved coupling formamidine acetate with dimethylmethoxymalonate, followed by several reaction steps to introduce the fluorine and piperazine moieties .
Molecular Structure Analysis
The molecular structure of fluorinated piperazine-pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR, LCMS, and IR. X-ray diffraction studies can confirm the crystal structure, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic system . These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Fluorinated piperazine-pyrimidine compounds can undergo various chemical reactions. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involved reactions such as nucleophilic attack, catalytic reduction, and acid addition . The introduction of fluorine into these ligands can significantly reduce their pKa, influencing their basicity and potentially their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperazine-pyrimidine compounds are influenced by the presence of fluorine atoms. Fluorination can reduce the basicity of the compounds, which can have a dramatic effect on oral absorption, although its impact on oral bioavailability is not always predictable . The presence of fluorine can also affect the compound's lipophilicity, stability, and ability to form hydrogen bonds, which are important factors in drug design and pharmacokinetics .
Zukünftige Richtungen
The future research directions for “5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine” could involve further investigation into its mechanism of action, potential applications, and safety profile. For instance, its role as a mechanism-based inactivator of human cytochrome P450 2D6 could be explored further . Additionally, its potential as a urease inhibitor could be investigated .
Eigenschaften
IUPAC Name |
5-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLPZRRKCNZZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

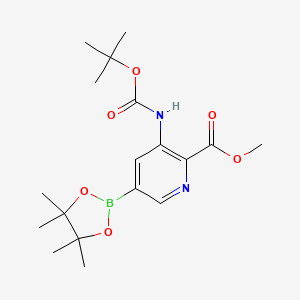
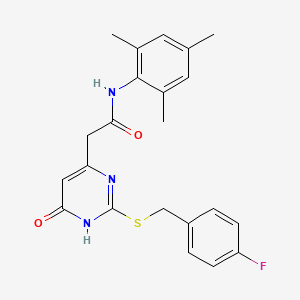
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
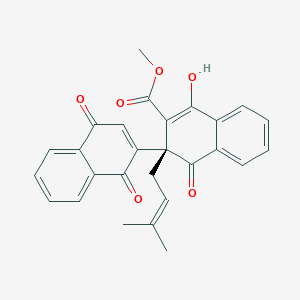

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
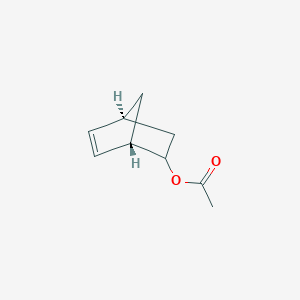
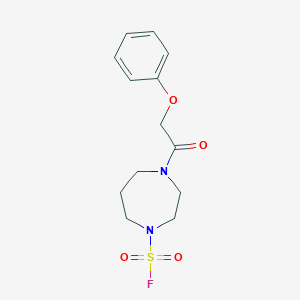
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
